molecular formula C19H14N2O2 B6525578 4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl pyridine-4-carboxylate CAS No. 1011573-87-7

4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl pyridine-4-carboxylate

Cat. No.: B6525578
CAS No.: 1011573-87-7
M. Wt: 302.3 g/mol
InChI Key: WLZRNHMHVZIGLZ-OWOJBTEDSA-N
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Description

The compound “4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl pyridine-4-carboxylate” is a type of pyridinium salt . Pyridinium salts are structurally diverse and are found in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, pyridinium salts in general have been synthesized through various routes .

Mechanism of Action

Target of Action

The primary targets of 4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl pyridine-4-carboxylate (F5288-0237) are believed to be specific receptors or enzymes involved in cellular signaling pathways. Pyridine derivatives often interact with nicotinic acetylcholine receptors (nAChRs) or other pyridine-sensitive proteins . These targets play crucial roles in neurotransmission and cellular communication.

Mode of Action

F5288-0237 interacts with its targets by binding to the active sites or allosteric sites of the receptors or enzymes. This binding can either activate or inhibit the target’s function. For instance, if the compound binds to nAChRs, it may modulate ion channel activity, leading to altered neuronal excitability and neurotransmitter release . The exact nature of the interaction depends on the specific target and the binding affinity of the compound.

Biochemical Pathways

The affected biochemical pathways include those involved in neurotransmission and signal transduction. By modulating receptor activity, F5288-0237 can influence downstream signaling cascades such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Additionally, changes in ion fluxes can affect intracellular calcium levels, further impacting various cellular processes.

Pharmacokinetics

The pharmacokinetics of F5288-0237 involve its absorption, distribution, metabolism, and excretion (ADME). The compound is likely absorbed through the gastrointestinal tract when administered orally. It is then distributed throughout the body, potentially crossing the blood-brain barrier due to its lipophilic nature . Metabolism primarily occurs in the liver, where it may undergo oxidation or conjugation reactions. The metabolites and unchanged drug are excreted via the kidneys.

Result of Action

At the molecular level, the action of F5288-0237 results in altered receptor activity, leading to changes in ion channel conductance and neurotransmitter release. At the cellular level, this can manifest as modified neuronal excitability, synaptic plasticity, and potentially neuroprotective effects . These changes can have therapeutic implications for conditions involving dysregulated neurotransmission.

Action Environment

Environmental factors such as pH, temperature, and the presence of other ions or molecules can influence the efficacy and stability of F5288-0237. For example, variations in pH can affect the ionization state of the compound, altering its binding affinity to targets . Additionally, the presence of competing ligands or inhibitors can modulate the compound’s activity. Stability studies indicate that F5288-0237 is relatively stable under physiological conditions but may degrade under extreme pH or temperature .

Properties

IUPAC Name

[4-[(E)-2-pyridin-4-ylethenyl]phenyl] pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2/c22-19(17-9-13-21-14-10-17)23-18-5-3-15(4-6-18)1-2-16-7-11-20-12-8-16/h1-14H/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLZRNHMHVZIGLZ-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=NC=C2)OC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC=NC=C2)OC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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